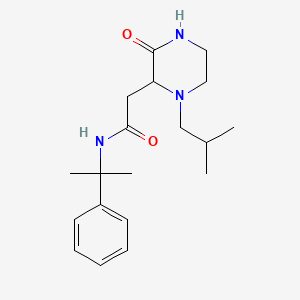![molecular formula C17H20N4O B5291329 2-isopropyl-4-methyl-5-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}pyrimidine](/img/structure/B5291329.png)
2-isopropyl-4-methyl-5-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-isopropyl-4-methyl-5-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}pyrimidine, also known as AZD8055, is a small molecule inhibitor of mammalian target of rapamycin (mTOR) kinase. It is a promising drug candidate for the treatment of various types of cancer and other diseases.
作用機序
2-isopropyl-4-methyl-5-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}pyrimidine inhibits the activity of mTOR kinase, which plays a critical role in the regulation of cell growth, metabolism, and survival. By blocking mTOR signaling, 2-isopropyl-4-methyl-5-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}pyrimidine can induce cell cycle arrest, apoptosis, and autophagy in cancer cells, leading to their death. It can also enhance the efficacy of other anticancer drugs and overcome drug resistance.
Biochemical and Physiological Effects:
2-isopropyl-4-methyl-5-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}pyrimidine has been shown to have potent antitumor activity in vitro and in vivo, with a favorable pharmacokinetic profile and low toxicity. It can inhibit the growth of cancer cells, reduce tumor volume, and prolong survival in animal models. It can also modulate glucose and lipid metabolism, improve insulin sensitivity, and protect against neuronal damage.
実験室実験の利点と制限
2-isopropyl-4-methyl-5-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}pyrimidine is a valuable tool for studying the role of mTOR signaling in cancer and other diseases. It can be used to investigate the molecular mechanisms of tumorigenesis, drug resistance, and metabolic disorders. However, its use in lab experiments is limited by its cost, availability, and specificity. It may also have off-target effects and interact with other signaling pathways.
将来の方向性
There are several future directions for the development and application of 2-isopropyl-4-methyl-5-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}pyrimidine. First, more studies are needed to elucidate the molecular mechanisms of its action and resistance. Second, its combination with other drugs or therapies should be explored to enhance its efficacy and reduce toxicity. Third, its potential use in personalized medicine and biomarker identification should be investigated. Fourth, its application in non-cancer diseases and conditions should be explored, such as neurodegeneration, inflammation, and aging. Fifth, the development of more potent and selective mTOR inhibitors should be pursued.
合成法
The synthesis of 2-isopropyl-4-methyl-5-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}pyrimidine involves several steps, including the reaction of 4-(4-pyridinyl)-1-azetidinylamine with 2-(tert-butoxycarbonylamino)-4-methyl-5-nitropyrimidine, followed by the reduction of the nitro group with palladium on carbon and hydrogen gas. The final product is obtained by the deprotection of the tert-butoxycarbonyl group with trifluoroacetic acid.
科学的研究の応用
2-isopropyl-4-methyl-5-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}pyrimidine has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer, including breast cancer, prostate cancer, lung cancer, and renal cell carcinoma. It has also been investigated for its potential therapeutic effects on other diseases, such as diabetes, obesity, and neurodegenerative disorders.
特性
IUPAC Name |
(4-methyl-2-propan-2-ylpyrimidin-5-yl)-(3-pyridin-4-ylazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-11(2)16-19-8-15(12(3)20-16)17(22)21-9-14(10-21)13-4-6-18-7-5-13/h4-8,11,14H,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMZPXCMDFLISM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)N2CC(C2)C3=CC=NC=C3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-{3-ethoxy-4-[3-(2-isopropyl-5-methylphenoxy)propoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5291264.png)
![2-(2-fluoro-5-methoxyphenyl)-5-methyl-4-[(2-methyl-1H-imidazol-1-yl)methyl]-1,3-oxazole hydrochloride](/img/structure/B5291271.png)
![1-methyl-4-[3-(4H-1,2,4-triazol-4-yl)phenyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B5291278.png)
![{4-[(2-naphthylacetyl)amino]phenyl}acetic acid](/img/structure/B5291283.png)
![3-benzyl-5-[3-methoxy-4-(1-phenylethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5291288.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-2-methylbenzamide](/img/structure/B5291295.png)
![2-methyl-4-[4-(2-methylbenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5291296.png)
![4-(hydroxymethyl)-1-{4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoyl}-4-azepanol](/img/structure/B5291300.png)
![N-(2-(2-fluorophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5291307.png)
![3-benzyl-6-[1-(2-isopropyl-1H-imidazol-1-yl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5291308.png)
![allyl 2-[(3-bromobenzoyl)amino]-3-(4-nitrophenyl)acrylate](/img/structure/B5291313.png)

![N-{[5-(2-furyl)isoxazol-3-yl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5291324.png)